molecular formula C3H7ClNaO4S+ B086206 Sodium 3-chloro-2-hydroxypropanesulfonate CAS No. 126-83-0

Sodium 3-chloro-2-hydroxypropanesulfonate

Cat. No. B086206
CAS RN: 126-83-0
M. Wt: 197.59 g/mol
InChI Key: TZLNJNUWVOGZJU-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of Sodium 3-chloro-2-hydroxypropanesulfonate has been optimized through the adjustment of the molar ratio of sodium bisulfite to epichlorohydrin, reaction temperature, and reaction time. The highest product yield achieved under optimized conditions is approximately 70.8%, with a melting point of 253—254 ℃. The structure of the synthesized product has been confirmed through infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry (Wang Yilong, 2009).

Molecular Structure Analysis

The molecular structure of Sodium 3-chloro-2-hydroxypropanesulfonate has been extensively studied through various analytical techniques. Infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry have played crucial roles in verifying the compound's structure, confirming the presence of specific functional groups and the overall molecular framework.

Chemical Reactions and Properties

Sodium 3-chloro-2-hydroxypropanesulfonate undergoes various chemical reactions, leveraging its chloro and hydroxy functional groups. It acts as an intermediate in synthesizing other chemical compounds, such as 3-Allyloxy-2-hydroxy-1-propanesulfonic acid salt, showcasing its versatility in organic synthesis (Wang Jin-tang, 2005).

Physical Properties Analysis

The physical properties of Sodium 3-chloro-2-hydroxypropanesulfonate, such as its melting point (253—254 ℃), indicate its stability under various conditions. These properties are essential for its storage, handling, and application in different chemical reactions and processes.

Chemical Properties Analysis

The chemical properties of Sodium 3-chloro-2-hydroxypropanesulfonate, including its reactivity with other chemical substances and its role as an intermediate in organic synthesis, have been the subject of research. Its ability to participate in substitution reactions and act as a precursor to other valuable chemical compounds highlights its significance in chemical industries.

For more in-depth information on the synthesis, molecular structure, and properties of Sodium 3-chloro-2-hydroxypropanesulfonate, the following references provide valuable insights:

Scientific Research Applications

Application in Cellulosic Fiber Research

  • Summary of the Application: Sodium 3-chloro-2-hydroxypropanesulfonate is used to prepare negatively charged probe particles. These particles are used to investigate the effect of nanoporosity of cellulosic fibers on their streaming potential and their interactions with cationic polyelectrolytes .
  • Methods of Application or Experimental Procedures: The compound is used to prepare surface-derivatized microcrystalline cellulose (MCC) particles. These particles can have either a strong positive or a strong negative zeta potential . The exact experimental procedures and technical details would be specific to the individual research study and are not provided in the available resources.
  • Results or Outcomes: The outcomes of such studies would provide insights into the nanoporosity of cellulosic fibers and their interactions with cationic polyelectrolytes. This could have implications for the development of new materials and applications in various industries .

Application in Synthetic Polymers Industry

  • Summary of the Application: Sodium 3-chloro-2-hydroxypropanesulfonate can be used as an important functional monomer in the synthetic polymers industry .
  • Methods of Application or Experimental Procedures: The compound can be used as an organic chemical intermediate, surfactant, modified starch, and drilling fluid loss material . The exact experimental procedures and technical details would be specific to the individual research study and are not provided in the available resources.
  • Results or Outcomes: The outcomes of such studies would provide insights into the development of new materials and applications in various industries .

Application in Organic Chemical Intermediates

  • Summary of the Application: Sodium 3-chloro-2-hydroxypropanesulfonate can be used as an organic chemical intermediate .
  • Methods of Application or Experimental Procedures: The compound can be used in various chemical reactions as an intermediate to produce other chemicals . The exact experimental procedures and technical details would be specific to the individual research study and are not provided in the available resources.
  • Results or Outcomes: The outcomes of such studies would provide insights into the development of new chemicals and applications in various industries .

Application in Surfactants

  • Summary of the Application: Sodium 3-chloro-2-hydroxypropanesulfonate can be used in the production of surfactants .
  • Methods of Application or Experimental Procedures: The compound can be used in the formulation of surfactants, which are compounds that lower the surface tension between two liquids or between a liquid and a solid . The exact experimental procedures and technical details would be specific to the individual research study and are not provided in the available resources.
  • Results or Outcomes: The outcomes of such studies would provide insights into the development of new surfactants and applications in various industries .

Safety And Hazards

The safety data sheet advises avoiding breathing mist, gas, or vapors and avoiding contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of contact, rinse cautiously with water for several minutes .

Future Directions

Sodium 3-chloro-2-hydroxypropanesulfonate hemihydrate is used to prepare negatively charged probe particles to investigate the effect of nanoporosity of cellulosic fibers on their streaming potential and their interactions with cationic polyelectrolytes . It is also used to prepare surface-derivatized microcrystalline cellulose (MCC) particles having either a strong positive or a strong negative zeta potential .

properties

IUPAC Name

sodium;3-chloro-2-hydroxypropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H7ClO4S.Na/c4-1-3(5)2-9(6,7)8;/h3,5H,1-2H2,(H,6,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLNJNUWVOGZJU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044793
Record name Sodium 3-chloro-2-hydroxypropylsulfonate
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Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; Other Solid, White crystalline solid; [MSDSonline]
Record name 1-Propanesulfonic acid, 3-chloro-2-hydroxy-, sodium salt (1:1)
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Record name Sodium 3-chloro-2-hydroxypropylsulfonate
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Product Name

Sodium 3-chloro-2-hydroxypropanesulfonate

CAS RN

126-83-0
Record name Sodium 3-chloro-2-hydroxypropylsulfonate
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Record name 1-Propanesulfonic acid, 3-chloro-2-hydroxy-, sodium salt (1:1)
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Record name Sodium 3-chloro-2-hydroxypropylsulfonate
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Record name Sodium 3-chloro-2-hydroxypropanesulphonate
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Record name SODIUM 3-CHLORO-2-HYDROXYPROPANESULFONATE
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Record name SODIUM 3-CHLORO-2-HYDROXYPROPYLSULFONATE
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Synthesis routes and methods I

Procedure details

Epichlorohydrin (one mole, 93 g) is slowly added to an aqueous solution of one mole sodium bisulfite (104 g in about 120 ml water) while maintaining the temperature at about 80° C. The epichlorohydrin is added dropwise over about three hours, and after addition is complete, the mixture is stirred for an additional hour. After the mixture cools to about 20° C., the solids of 3-chloro-2-hydroxypropylsulfonic acid sodium salt formed from the reaction are filtered and analyzed by Nuclear Magnetic Resonance (NMR). The ISC spectra shows peaks at 69.99 ppm, 56.97 ppm, and 51.18 ppm from TMS (tetramethyl silane) and the proton spectrum shows, three groups of peaks centering at 2.95, 3.58 and 4.17 ppm (from TMS), in a 2:2:1 ratio respectively, consistent with the structure of CHPS.
Quantity
93 g
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120 mL
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Synthesis routes and methods II

Procedure details

The title alkylating agent was made by reacting sodium metabisulfite (104.5 g) with epichlorohydrin (101.8 g) in water (481 g). To this solution of alkylating agent at 50°-60° C. was added the product from Part A (157 g). This mixture was stirred and heated to 85°-90° C. Reaction was continued with the pH maintained in the range 8 to 9 by the incremental addition of 50% aqueous NaOH. Reaction was continued until the pH had stabilized and the ratio of ionic chloride to total chloride exceeded 0.99. Vacuum was applied to remove water until sufficient water had been removed to give a 50% solids product which was a clear, yellow liquid.
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104.5 g
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101.8 g
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481 g
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Yield
50%

Synthesis routes and methods III

Procedure details

The title alkylating agent was made by reacting sodium metabisulfite (104.5g) with epichlorohydrin (101.8g) in water (481g). To this solution of alkylating agent at 50-60° C. was added the product from Part A (157g). This mixture was stirred and heated to 85-90° C. Reaction was continued with the pH maintained in the range 8 to 9 by the incremental addition of 50% aqueous NaOH. Reaction was continued until the pH had stabilized and the ratio of ionic chloride to total chloride exceeded 0.99. Vacuum was applied to remove water until sufficient water had been removed to give a 50% solids product which was a clear, yellow liquid.
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0 (± 1) mol
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( 157g )
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Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Sodium 3-chloro-2-hydroxypropanesulfonate
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Reactant of Route 6
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Citations

For This Compound
41
Citations
R Zhang, Z Zhou, X Wei, W Wei… - E3S Web of …, 2020 - e3s-conferences.org
… These white crystals were treated by vacuum filtration, placed in a culture dish and dried in a vacuum drying oven for 48 hours to obtain sodium 3-chloro-2hydroxypropanesulfonate [6]. …
Number of citations: 3 www.e3s-conferences.org
SF Wang, Z Cheng, T Furuno - Journal of wood science, 2003 - Springer
… 17.50g (0.05mol), sodium 3-chloro-2hydroxypropanesulfonate 9.83g (made into a saturated … This was due to the fact that sodium 3-chloro-2-hydroxypropanesulfonate was hydrolyzed to …
Number of citations: 24 link.springer.com
XF Geng, XQ Hu, JJ Xia, XC Jia - Applied surface science, 2013 - Elsevier
… In this work, using the sodium 3-chloro-2-hydroxypropanesulfonate as the alternative sulphonated agent, a series of novel di-hydroxyl-sulfate-betaine-type zwitterionic gemini …
Number of citations: 61 www.sciencedirect.com
SF Wang, T Furuno, Z Cheng - Journal of wood science, 2002 - Springer
… Most of the epichlorohydrin converted to sodium 3-chloro-2-hydroxypropanesulfonate because of the low free C1 content when the pH was -<4. Therefore, the suitable pH value was not …
Number of citations: 21 link.springer.com
H Liu, X Jiang - Carbohydrate Research, 2023 - Elsevier
… Herein, we show that chitin can be homogeneously sulfopropylated by sodium 3-chloro-2-hydroxypropanesulfonate (SCHPS) in NaOH/urea aqueous solutions under mild conditions. …
Number of citations: 0 www.sciencedirect.com
L Wang, P Liu, X Lai, J Wang, H Li - Tenside Surfactants Detergents, 2019 - degruyter.com
… A series of betaine-type Gemini surfactants (Cs-BGS, where C is the methylene part of the spacer, s = 2, 4, 6) were synthesized from sodium 3-chloro-2-hydroxypropanesulfonate, …
Number of citations: 4 www.degruyter.com
Y Wang, S Ng, T Ni, X Song… - Journal of Physics …, 2021 - iopscience.iop.org
This article uses 1, 4-dibromobutane, hexadecyl primary amine, sodium 3-chloro-2-hydroxypropionate, formaldehyde and formic acid as raw materials to synthesize a new type of …
Number of citations: 0 iopscience.iop.org
WJ Ferguson, KI Braunschweiger… - Analytical …, 1980 - Elsevier
… (WJF) undertook to prepare a new series of buffers based on the reaction of amines with the readily accessible and presumably innocuous sodium 3-chloro-2hydroxypropanesulfonate. …
Number of citations: 426 www.sciencedirect.com
SK Clendennen, NW Boaz - Biobased surfactants, 2019 - Elsevier
… Hydroxysultaines or hydroxysulfobetaine amphoterics are generated when sodium 3-chloro-2-hydroxypropanesulfonate (CHOPSNA) is used in place of SCA in the final quaternization …
Number of citations: 34 www.sciencedirect.com
SF Wang, T Furuno, Z Cheng - Journal of wood science, 2001 - Springer
… ethyl-N,N-bis- [3-(2-hydroxy) propylsulfonate] amine, was similar to that described above, except sodium 3-chloro-2-hydroxypropanesulfonate was used instead of sodium chloroacetate…
Number of citations: 15 link.springer.com

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